Cas no 290311-11-4 (2-(3-ethynylphenoxy)acetic acid)

2-(3-ethynylphenoxy)acetic acid is a versatile organic compound with significant applications in organic synthesis. Its unique structure, featuring a phenyl group and an ethynyl group, offers excellent reactivity for constructing complex molecules. The compound's ease of functionalization and stability under various reaction conditions make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
2-(3-ethynylphenoxy)acetic acid structure
290311-11-4 structure
商品名:2-(3-ethynylphenoxy)acetic acid
CAS番号:290311-11-4
MF:C10H8O3
メガワット:176.168723106384
CID:6059604
PubChem ID:53414478

2-(3-ethynylphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-(3-ethynylphenoxy)-
    • 2-(3-Ethynylphenoxy)acetic acid
    • (3-ethynylphenoxy)acetic acid
    • EN300-1830550
    • 290311-11-4
    • 2-(3-ethynylphenoxy)acetic acid
    • インチ: 1S/C10H8O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12)
    • InChIKey: IJBSVEMPEQNUHU-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)COC1=CC=CC(C#C)=C1

計算された属性

  • せいみつぶんしりょう: 176.047344113g/mol
  • どういたいしつりょう: 176.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • ふってん: 331.3±22.0 °C(Predicted)
  • 酸性度係数(pKa): 3.13±0.10(Predicted)

2-(3-ethynylphenoxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1830550-0.05g
2-(3-ethynylphenoxy)acetic acid
290311-11-4 95%
0.05g
$262.0 2023-09-19
Enamine
EN300-1830550-2.5g
2-(3-ethynylphenoxy)acetic acid
290311-11-4 95%
2.5g
$2211.0 2023-09-19
Enamine
EN300-1830550-1.0g
2-(3-ethynylphenoxy)acetic acid
290311-11-4 95%
1g
$1129.0 2023-05-26
Enamine
EN300-1830550-5g
2-(3-ethynylphenoxy)acetic acid
290311-11-4 95%
5g
$3273.0 2023-09-19
1PlusChem
1P028CIK-250mg
2-(3-ethynylphenoxy)aceticacid
290311-11-4 95%
250mg
$753.00 2024-05-06
Aaron
AR028CQW-250mg
2-(3-ethynylphenoxy)aceticacid
290311-11-4 95%
250mg
$794.00 2025-02-16
Aaron
AR028CQW-1g
2-(3-ethynylphenoxy)aceticacid
290311-11-4 95%
1g
$1578.00 2025-02-16
1PlusChem
1P028CIK-50mg
2-(3-ethynylphenoxy)aceticacid
290311-11-4 95%
50mg
$375.00 2024-05-06
1PlusChem
1P028CIK-1g
2-(3-ethynylphenoxy)aceticacid
290311-11-4 95%
1g
$1458.00 2024-05-06
1PlusChem
1P028CIK-2.5g
2-(3-ethynylphenoxy)aceticacid
290311-11-4 95%
2.5g
$2795.00 2024-05-06

2-(3-ethynylphenoxy)acetic acid 関連文献

2-(3-ethynylphenoxy)acetic acidに関する追加情報

2-(3-Ethynylphenoxy)Acetic Acid (CAS No. 290311-11-4): An Overview of Its Properties, Applications, and Recent Research

2-(3-Ethynylphenoxy)acetic acid (CAS No. 290311-11-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and biological studies. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2-(3-ethynylphenoxy)acetic acid.

Chemical Structure and Properties:

2-(3-Ethynylphenoxy)acetic acid is a derivative of acetic acid with a distinctive ethynylphenyl ether moiety. The presence of the ethynyl group (C≡CH) and the phenoxy group (C6H5O-) imparts unique chemical properties to this compound. The ethynyl group is highly reactive and can participate in various chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a key reaction in click chemistry. The phenoxy group, on the other hand, provides aromatic character and can influence the compound's solubility and reactivity.

The molecular formula of 2-(3-ethynylphenoxy)acetic acid is C10H8O3, with a molecular weight of 176.17 g/mol. It is a white crystalline solid at room temperature and has a melting point of approximately 95°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.

Synthesis Methods:

The synthesis of 2-(3-ethynylphenoxy)acetic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-ethynylphenol with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the coupling of 3-ethynylphenol with acetic anhydride followed by hydrolysis to yield the final product.

A more recent and efficient method involves the use of palladium-catalyzed cross-coupling reactions. For instance, Sonogashira coupling can be used to couple 3-bromophenol with propargyl alcohol in the presence of palladium(II) acetate (Pd(OAc)2) and copper(I) iodide (CuI). This method offers high yields and excellent functional group tolerance, making it suitable for large-scale synthesis.

Biological Activities:

2-(3-Ethynylphenoxy)acetic acid has been studied for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its ability to modulate cellular processes through interactions with specific receptors or enzymes. For example, recent research has shown that this compound can act as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.

In addition to its receptor-modulating properties, 2-(3-ethynylphenoxy)acetic acid has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest that this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Recent Research Advancements:

The field of medicinal chemistry is constantly evolving, and recent advancements have shed new light on the potential applications of 2-(3-ethynylphenoxy)acetic acid. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing novel anticancer agents. The researchers synthesized a series of derivatives by modifying the ethynylphenyl ether moiety and evaluated their cytotoxic activity against various cancer cell lines. Several derivatives exhibited potent antiproliferative effects, particularly against breast cancer cells.

Another area of active research involves the use of 2-(3-ethynylphenoxy)acetic acid as a building block for constructing complex molecular architectures through click chemistry reactions. A study published in Organic Letters demonstrated that this compound can be efficiently coupled with azide-functionalized biomolecules to form bioconjugates with enhanced stability and bioactivity. These bioconjugates have potential applications in targeted drug delivery and imaging agents.

Conclusion:

In summary, 2-(3-ethynylphenoxy)acetic acid (CAS No. 290311-11-4) is a multifunctional organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure enables it to participate in various chemical reactions and biological processes, making it a valuable tool for drug discovery and development. Recent research has highlighted its potential as an anticancer agent, anti-inflammatory drug candidate, and building block for complex molecular architectures. As further studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology.

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